2-(2,3-Dimethoxyphenyl)morpholine
Description
2-(2,3-Dimethoxyphenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with methoxy groups at the 2- and 3-positions. The 2,3-dimethoxyphenyl group introduces steric and electronic effects that influence the compound’s physicochemical properties, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-3-4-9(12(10)15-2)11-8-13-6-7-16-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
XLNKEVDATLYCQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. One common method is the reductive amination of 2,3-dimethoxybenzaldehyde with morpholine using sodium triacetoxyborohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 2-(2,3-Dimethoxyphenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(2,3-Dimethoxyphenyl)morpholine.
Reduction: Secondary amines derived from the reduction of the morpholine ring.
Substitution: Various substituted derivatives on the phenyl ring.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter release and affecting mood and behavior .
Comparison with Similar Compounds
Structural and Substituent Effects
The position and number of methoxy groups on the phenyl ring significantly impact molecular properties. Below is a comparative analysis with key analogs:
Key Observations:
- Electronic Effects : Symmetrical 3,5-dimethoxy substitution (as in 2-(3,5-dimethoxyphenyl)morpholine) allows for balanced electron donation, whereas 2,3-dimethoxy may create localized electron-rich regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
